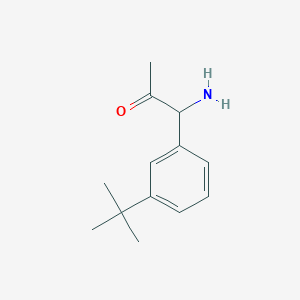![molecular formula C8H9NO2S B13046673 4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)
4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may serve as a lead compound for developing new pharmaceuticals with antibacterial, antifungal, or anti-inflammatory properties.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and disrupt their normal function. This interaction can lead to the inhibition of microbial growth or modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[B]thiophene-2-carboxylic acid
- 2-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid ethyl ester
Uniqueness
4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for a wide range of chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H9NO2S |
|---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
4-amino-5,6-dihydrocyclopenta[b]thiophene-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c9-8(7(10)11)3-1-6-5(8)2-4-12-6/h2,4H,1,3,9H2,(H,10,11) |
InChI-Schlüssel |
XOTXMAKHPUPDCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C1SC=C2)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)





